molecular formula C19H15NO5S B6054884 4-{[(4-phenoxyphenyl)sulfonyl]amino}benzoic acid CAS No. 302603-63-0

4-{[(4-phenoxyphenyl)sulfonyl]amino}benzoic acid

Cat. No. B6054884
CAS RN: 302603-63-0
M. Wt: 369.4 g/mol
InChI Key: IBMDBURJZKLTQS-UHFFFAOYSA-N
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Description

4-{[(4-phenoxyphenyl)sulfonyl]amino}benzoic acid, commonly known as PSB-603, is a chemical compound that has gained significant attention in the field of scientific research. PSB-603 is a potent and selective inhibitor of a protein called Rho kinase, which plays a crucial role in regulating various cellular processes such as cell morphology, motility, and contraction.

Mechanism of Action

PSB-603 acts as a selective inhibitor of Rho kinase, which is a downstream effector of the small GTPase RhoA. Rho kinase regulates various cellular processes such as cytoskeletal organization, cell adhesion, and cell contraction by phosphorylating its downstream targets such as myosin light chain and myosin phosphatase. The inhibition of Rho kinase by PSB-603 leads to the relaxation of smooth muscle cells, which is beneficial in the treatment of cardiovascular diseases such as hypertension.
Biochemical and Physiological Effects:
The inhibition of Rho kinase by PSB-603 has been shown to have several biochemical and physiological effects. PSB-603 has been shown to inhibit the migration and invasion of cancer cells by inhibiting the RhoA/ROCK pathway. PSB-603 has also been shown to improve vascular function by reducing vascular tone and increasing blood flow. In addition, PSB-603 has been shown to have neuroprotective effects in animal models of neurological disorders such as stroke and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

PSB-603 has several advantages for lab experiments, such as its high potency and selectivity for Rho kinase. PSB-603 is also relatively stable and has a long half-life, which makes it suitable for in vivo studies. However, PSB-603 has some limitations, such as its low solubility in water, which can make it challenging to administer in vivo. PSB-603 also has some off-target effects, which can complicate the interpretation of results in some experiments.

Future Directions

PSB-603 has several potential future directions for scientific research. One potential direction is the development of PSB-603 as a therapeutic agent for various diseases such as cancer, cardiovascular diseases, and neurological disorders. Another potential direction is the study of the mechanism of action of PSB-603 in more detail, which can help to identify new targets for drug development. Additionally, the development of new analogs of PSB-603 with improved properties such as solubility and selectivity can also be a potential future direction for scientific research.

Synthesis Methods

The synthesis of PSB-603 involves a series of chemical reactions, starting from the reaction of 4-nitrobenzoic acid with phenol to form 4-phenoxybenzoic acid. The next step involves the reaction of 4-phenoxybenzoic acid with thionyl chloride to form 4-phenoxybenzoyl chloride. The final step involves the reaction of 4-phenoxybenzoyl chloride with 4-aminobenzenesulfonamide to form PSB-603. The overall yield of the synthesis process is approximately 60%.

Scientific Research Applications

PSB-603 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, cardiovascular diseases, and neurological disorders. Rho kinase is known to play a critical role in the pathogenesis of these diseases, and the inhibition of Rho kinase by PSB-603 has shown promising results in preclinical studies. PSB-603 has also been studied for its role in wound healing, as Rho kinase plays a crucial role in the regulation of the actin cytoskeleton, which is essential for cell migration and wound closure.

properties

IUPAC Name

4-[(4-phenoxyphenyl)sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO5S/c21-19(22)14-6-8-15(9-7-14)20-26(23,24)18-12-10-17(11-13-18)25-16-4-2-1-3-5-16/h1-13,20H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBMDBURJZKLTQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40362018
Record name Benzoicacid, 4-[[(4-phenoxyphenyl)sulfonyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

302603-63-0
Record name Benzoicacid, 4-[[(4-phenoxyphenyl)sulfonyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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